molecular formula C7H7Cl2N B1337920 2,4-Dichloro-3,6-dimethylpyridine CAS No. 83791-90-6

2,4-Dichloro-3,6-dimethylpyridine

Cat. No. B1337920
Key on ui cas rn: 83791-90-6
M. Wt: 176.04 g/mol
InChI Key: YGUQXFNMLHUBNR-UHFFFAOYSA-N
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Patent
US07125880B1

Procedure details

A mixture of 2,4-dihydroxy-3,6-dimethylpyridine (2.86 g, 20.58 mmol), POCl3 (15 ml) and N,N-diethylaniline (3.6 ml, 22.64 mmol) was heated at reflux for 3 hours. The mixture was cooled, poured into ice water and extracted with diethyl ether. The organic layer was dried and concentrated to give 3.02 g of the crude material. After silica gel column chromatography using chloroform as eluent, 1.3102 g of the title compound was obtained as a yellow oil. 1H NMR (CDCl3) δ 7.07 (s, 1H), 2.43 (s, 3H), 2.39 (s, 3H) ppm.
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7](C)=[C:6](O)[CH:5]=[C:4]([CH3:10])[N:3]=1.O=P(Cl)(Cl)[Cl:13].C(N(CC)C1C=CC=CC=1)C.[CH:27]([Cl:30])(Cl)Cl>>[Cl:13][C:2]1[C:7]([CH3:6])=[C:27]([Cl:30])[CH:5]=[C:4]([CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
2.86 g
Type
reactant
Smiles
OC1=NC(=CC(=C1C)O)C
Name
Quantity
15 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 3.02 g of the crude material

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1C)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3102 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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